molecular formula C₁₃₁H₂₂₉N₃₉O₃₁ B549807 Melittin CAS No. 20449-79-0

Melittin

Cat. No. B549807
CAS RN: 20449-79-0
M. Wt: 2846.5 g/mol
InChI Key: VDXZNPDIRNWWCW-JFTDCZMZSA-N
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Description

Melittin is the main compound in bee venom, accounting for the potential lethality of a bee sting . It is a small peptide with no disulfide bridge; the N-terminal part of the molecule is predominantly hydrophobic and the C-terminal part is hydrophilic and strongly basic . In water, it forms a tetramer but it also can spontaneously integrate itself into cell membranes .


Synthesis Analysis

The synthesis of the major form of melittin is described, using stepwise solid-phase methodology . The synthetic melittin, devoid of the minor component (N-formylmelittin) and other contaminants, interacts with lipid bilayers to form channels which are qualitatively indistinguishable from the ones formed by the naturally occurring toxin .


Molecular Structure Analysis

In the presence of trifluoroethanol (TFE), a known secondary structure inducer in peptides, melittin forms a long, continuous helical structure, which consists of the N- and C-terminal α-helices and the noncanonical 3 10 -helix in the middle .


Chemical Reactions Analysis

Melittin has been found to enable passage of larger molecules, including macromolecules under certain experimental conditions . At low hydration and high concentration, melittin spans some bilayers at equilibrium, consistent with a toroidal pore structure .


Physical And Chemical Properties Analysis

Melittin is a cationic, hemolytic linear AMP found in bee venom (Apis mellifera) and consists of 26 amino acids . It has antileishmanial activity against promastigotes and intracellular amastigotes of L. infantum .

Scientific Research Applications

1. Biological and Medicinal Applications Melittin, primarily known as the main venom component of the European Honeybee, demonstrates a range of biological activities and potential applications in biology and medicine. It is a cationic linear peptide-amide known for its binding to lipid bilayer membranes, and subsequent folding into amphipathic α-helical secondary structure, leading to the disruption of the permeability barrier. Extensive research has been conducted on the structure, folding, and function of peptides and proteins in membranes using melittin, indicating its significance as a model system in biophysical studies. The peptide's diverse activities and its use as a template for evolving new activities in membranes highlight its potential in future biological applications (Guha et al., 2021).

2. Cancer Therapy and Mechanisms Melittin has shown promise as an anticancer agent due to its ability to induce apoptosis in different cancer cell lines, including prostate cancer cells. It impacts cell proliferation, angiogenesis, necrosis, and the motility, migration, metastasis, and invasion of tumor cells. Despite its broad spectrum cytotoxicity to tumor cells, its toxicity to normal cells poses a challenge for therapeutic applications. However, recent advancements in drug delivery, such as the use of melittin nanoparticles, have been proposed to overcome these challenges and safely deliver significant amounts of melittin intravenously, targeting and killing tumors (Gajski & Garaj-vrhovac, 2013). Additionally, various research studies have highlighted different mechanisms and approaches using melittin or its modifications as anticancer agents, further necessitating experimental and clinical studies to explore its potential as a treatment option (Badawi, 2021).

3. Membrane Interaction and Lipid–Protein Dynamics Melittin's interaction with membranes and its lipid–protein dynamics are of significant interest. As a principal toxic component in the venom of the European honey bee, it is a cationic, hemolytic peptide with an amphiphilic nature due to its hydrophobic amino-terminal region and hydrophilic carboxy-terminal region with positively charged amino acids. Its amphiphilic property makes it a suitable model for studying lipid–protein interactions in membranes. The research has focused on understanding melittin's solution and membrane properties, particularly its interaction with membranes using various biophysical approaches (Raghuraman & Chattopadhyay, 2007).

4. Gene Delivery and Therapeutic Applications In the realm of gene delivery, melittin has been explored for its potential to enhance the transfection efficiency of branched polyethylenimine (BPEI)-mediated gene transfection. Despite its cytotoxicity at neutral pH, truncated peptides from melittin have shown improved transfection efficiency, highlighting the peptide's relevance in gene delivery systems (Tan et al., 2012). Moreover, melittin's role in enhancing the endosomal escape of nanoparticles, although limited by its cytotoxicity, has led to the development of non-toxic melittin-based gene delivery systems. Alterations in melittin peptides' sequences have been made to reduce their cytotoxic activity, thereby establishing a promising avenue for its applications in nanomedicine (Paray et al., 2021).

5. Anti-Tumor and Anti-Microbial Effects Melittin's ability to inhibit tumor growth and decrease resistance to chemotherapeutic agents, such as gemcitabine, by downregulating pathways like the cholesterol pathway gene CLU, has been observed in various cancer models, including pancreatic ductal adenocarcinoma. This suggests its potential as a therapeutic agent for cancer treatment (Wang et al., 2017). Furthermore, melittin has shown antimicrobial effects, specifically against Candida albicans, by promoting apoptosis, as evidenced by increased reactive oxygen species production, phosphatidylserine externalization, and DNA and nuclear fragmentation (Park & Lee, 2010).

Safety And Hazards

Melittin is harmful if swallowed or in contact with skin . It can cause local erythema, swelling, tenderness, itching, edema, malaise, flu-like symptoms, and urticaria . If bees are swallowed, life-threatening swelling of the throat and respiratory passages may develop .

Future Directions

Emerging evidence suggests that melittin is a promising candidate for future vaccine adjuvants . Transmission-blocking activity of melittin against vector-borne pathogens underscores its potential utility for both transgenic and paratransgenic manipulations . Future research should focus upon investigating anti-microbial activities of melittin, alone or in combination with the current anti-protozoan medications, against a far broader spectrum of protozoan parasites as well as pre-clinical testing of the peptide in animal models .

properties

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C131H229N39O31/c1-23-71(16)102(163-97(176)60-135)122(194)146-62-98(177)148-74(19)109(181)164-100(69(12)13)124(196)160-88(55-65(4)5)116(188)155-84(41-30-33-51-134)115(187)165-101(70(14)15)125(197)161-90(57-67(8)9)118(190)168-106(77(22)173)128(200)169-105(76(21)172)123(195)147-63-99(178)150-92(58-68(10)11)129(201)170-54-36-44-94(170)121(193)149-75(20)108(180)158-89(56-66(6)7)117(189)166-104(73(18)25-3)127(199)162-93(64-171)120(192)159-91(59-78-61-145-80-38-27-26-37-79(78)80)119(191)167-103(72(17)24-2)126(198)157-83(40-29-32-50-133)111(183)154-85(42-34-52-143-130(139)140)112(184)152-82(39-28-31-49-132)110(182)153-86(43-35-53-144-131(141)142)113(185)156-87(46-48-96(137)175)114(186)151-81(107(138)179)45-47-95(136)174/h26-27,37-38,61,65-77,81-94,100-106,145,171-173H,23-25,28-36,39-60,62-64,132-135H2,1-22H3,(H2,136,174)(H2,137,175)(H2,138,179)(H,146,194)(H,147,195)(H,148,177)(H,149,193)(H,150,178)(H,151,186)(H,152,184)(H,153,182)(H,154,183)(H,155,188)(H,156,185)(H,157,198)(H,158,180)(H,159,192)(H,160,196)(H,161,197)(H,162,199)(H,163,176)(H,164,181)(H,165,187)(H,166,189)(H,167,191)(H,168,190)(H,169,200)(H4,139,140,143)(H4,141,142,144)/t71-,72-,73-,74-,75-,76+,77+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,100-,101-,102-,103-,104-,105-,106-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXZNPDIRNWWCW-JFTDCZMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C131H229N39O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001046261
Record name Melittin (honeybee)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001046261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2846.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Forapin

CAS RN

20449-79-0, 37231-28-0
Record name Forapin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020449790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melittin (honeybee)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001046261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Melittin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.544
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 20449-79-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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